An In-depth Technical Guide to H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine)
An In-depth Technical Guide to H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tyr(Bzl)-OH, chemically known as O-Benzyl-L-tyrosine, is a pivotal synthetic amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Its unique structural feature, the benzyl (B1604629) protection of the phenolic hydroxyl group of tyrosine, offers strategic advantages in the construction of complex peptides and drug candidates. This document provides a comprehensive overview of H-Tyr(Bzl)-OH, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic peptides, specifically focusing on the inhibition of the IL-23 signaling pathway.
Chemical Identity and Properties
H-Tyr(Bzl)-OH is a derivative of the natural amino acid L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl group.[1] This protection prevents unwanted side reactions during peptide synthesis and increases the lipophilicity of the amino acid.[2]
Table 1: Chemical and Physical Properties of H-Tyr(Bzl)-OH
| Property | Value | Reference(s) |
| Systematic Name | (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | [3] |
| Common Names | O-Benzyl-L-tyrosine, H-Tyr(Bzl)-OH, 4-Benzyloxy-L-phenylalanine | [4] |
| CAS Number | 16652-64-5 | [3] |
| Molecular Formula | C₁₆H₁₇NO₃ | [3] |
| Molecular Weight | 271.31 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 259 °C (decomposes) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | N/A |
| Optical Rotation | [α]20/D −9.5±1° (c = 1% in acetic acid: water (4:1)) | [5] |
Table 2: Spectroscopic Data of H-Tyr(Bzl)-OH and a Key Derivative
| Data Type | H-Tyr(Bzl)-OH | Boc-Tyr(Bzl)-OH (N-Boc protected derivative) | Reference(s) |
| Mass Spectrum | m/z 294 (M+23) | Not available | [1] |
| **IR Spectrum (cm⁻¹) ** | Crystalline solid spectrum available | KBr disc and nujol mull spectra available | [3] |
| ¹H NMR Spectrum | Data not directly available. Expected signals for aromatic protons (benzyl and phenyl), benzylic CH₂, and amino acid backbone (α-CH, β-CH₂, NH₂, COOH). | 400 MHz in CDCl₃: Signals corresponding to Boc group, benzyl and phenyl protons, and amino acid backbone. | [2] |
| ¹³C NMR Spectrum | Data not directly available. Expected signals for aromatic carbons, benzylic carbon, and amino acid backbone carbons (C=O, Cα, Cβ). | Signals corresponding to Boc group carbons, aromatic carbons, benzylic carbon, and amino acid backbone carbons. | [6] |
Experimental Protocols
Synthesis of H-Tyr(Bzl)-OH
A common and effective method for the synthesis of H-Tyr(Bzl)-OH involves the benzylation of the hydroxyl group of L-tyrosine via a copper complex intermediate. This method protects the amino and carboxyl groups during the benzylation reaction.[1]
Materials:
-
L-Tyrosine
-
Potassium hydroxide (B78521) (KOH)
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
N,N-dimethylformamide (DMF)
-
Benzyl chloride (BnCl)
-
Hydrochloric acid (HCl)
-
10% Ammonia (B1221849) aqueous solution
-
Water
Procedure:
-
Formation of the Potassium Salt: In an ice bath, dissolve potassium hydroxide (0.605 mol) in 100 mL of water. Add L-tyrosine (0.275 mol) in portions, maintaining the temperature between 15-20 °C.[1]
-
Copper Complex Formation: Add copper (II) sulfate pentahydrate (0.171 mol) to the solution. Heat the mixture to 60-65 °C with stirring for 1 hour. Cool the reaction to room temperature.[1]
-
Benzylation: Add N,N-dimethylformamide (200 mL) to the reaction mixture. Then, add benzyl chloride (0.33 mol) dropwise at room temperature. Heat the mixture to 55 °C and stir for 2 hours. A gray solid, the copper complex of O-benzyl-L-tyrosine, will precipitate.[1]
-
Isolation of the Copper Complex: Cool the reaction to room temperature and add 500 mL of water. Collect the gray solid by filtration and wash with water until the filtrate is colorless.[1]
-
Purification of the Copper Complex: Stir the wet copper complex in 800 mL of methanol under reflux for 1 hour. Filter the solid, wash with methanol, and dry at 65 °C.[1]
-
Release of the Free Amino Acid: Suspend the dried copper complex in 800 mL of water. Add dilute hydrochloric acid (50 mL of HCl in 250 mL of water) with stirring at room temperature until the pH reaches 2-3.[1]
-
Final Product Isolation: Collect the solid by filtration and wash with a 10% ammonia aqueous solution (150 mL). Dry the product in a vacuum oven at 65 °C to yield O-benzyl-L-tyrosine.[1]
Applications in Drug Discovery and Development
The primary application of H-Tyr(Bzl)-OH is as a building block in solid-phase and solution-phase peptide synthesis.[5] The benzyl ether is a stable protecting group that can be removed under specific conditions, allowing for the selective deprotection of other functional groups in the peptide chain. This strategic protection is crucial for the synthesis of complex peptides with therapeutic potential.
Inhibition of the IL-23 Signaling Pathway
A significant application of peptides containing O-benzyl-L-tyrosine is in the development of inhibitors for the Interleukin-23 (IL-23) receptor.[1] IL-23 is a cytokine that plays a critical role in the inflammatory response and is implicated in autoimmune diseases such as inflammatory bowel disease (IBD).[6]
Peptides incorporating O-benzyl-L-tyrosine have been designed to bind to the IL-23 receptor (IL-23R) and block the binding of IL-23.[1] This inhibition prevents the activation of the downstream Jak-STAT signaling pathway, which is responsible for the pro-inflammatory effects of IL-23.[6]
The selective inhibition of the IL-23 pathway by these peptides, without affecting other cytokine pathways like IL-12, demonstrates the potential for developing targeted therapies with reduced side effects.[6]
Conclusion
H-Tyr(Bzl)-OH is a valuable and versatile building block in medicinal chemistry and drug development. Its straightforward synthesis and the stability of the benzyl protecting group make it an essential tool for the creation of complex therapeutic peptides. The successful development of IL-23 receptor antagonists containing O-benzyl-L-tyrosine highlights the potential of this amino acid derivative in generating novel treatments for inflammatory and autoimmune diseases. Future research will likely continue to explore the incorporation of H-Tyr(Bzl)-OH into peptides targeting a wide range of biological pathways.
References
- 1. US10787490B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
- 2. Synthesis and Screening of an Indexed Motif‐Library Containing Non‐proteinogenic Amino Acids (1997) | Søren Dinesen Østergaard | 13 Citations [scispace.com]
- 3. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]
- 4. dspace.unical.it [dspace.unical.it]
- 5. chemimpex.com [chemimpex.com]
- 6. US9624268B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases - Google Patents [patents.google.com]
